Cas no 1823942-84-2 (6-(Allyloxy)-2,3-difluorobenzyl Alcohol)

6-(Allyloxy)-2,3-difluorobenzyl Alcohol is a fluorinated benzyl alcohol derivative featuring an allyl ether functional group. This compound is of interest in synthetic organic chemistry due to its dual reactivity, offering both a hydroxyl group and an allyl ether moiety for further functionalization. The presence of fluorine atoms at the 2- and 3-positions enhances its utility as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where fluorine substitution can influence electronic properties and metabolic stability. Its well-defined structure and moderate reactivity make it suitable for controlled transformations, including nucleophilic substitutions or cross-coupling reactions. The compound is typically handled under inert conditions to preserve its stability.
6-(Allyloxy)-2,3-difluorobenzyl Alcohol structure
1823942-84-2 structure
Product Name:6-(Allyloxy)-2,3-difluorobenzyl Alcohol
CAS No:1823942-84-2
MF:C10H10F2O2
MW:200.182010173798
MDL:MFCD26937565
CID:2602010
PubChem ID:76844648
Update Time:2025-06-08

6-(Allyloxy)-2,3-difluorobenzyl Alcohol Chemical and Physical Properties

Names and Identifiers

    • 6-(Allyloxy)-2,3-difluorobenzyl Alcohol
    • MFCD26937565
    • 1823942-84-2
    • SY027053
    • AC4919
    • (6-(allyloxy)-2,3-difluorophenyl)methanol
    • MDL: MFCD26937565
    • Inchi: 1S/C10H10F2O2/c1-2-5-14-9-4-3-8(11)10(12)7(9)6-13/h2-4,13H,1,5-6H2
    • InChI Key: APKRGOTUXWIFKM-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1CO)OCC=C)F

Computed Properties

  • Exact Mass: 200.06488588Da
  • Monoisotopic Mass: 200.06488588Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 29.5Ų

6-(Allyloxy)-2,3-difluorobenzyl Alcohol Security Information

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6-(Allyloxy)-2,3-difluorobenzyl Alcohol Suppliers

Amadis Chemical Company Limited
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(CAS:1823942-84-2)6-(Allyloxy)-2,3-difluorobenzyl Alcohol
Order Number:A908076
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:30
Price ($):158.0/471.0
Email:sales@amadischem.com

Additional information on 6-(Allyloxy)-2,3-difluorobenzyl Alcohol

Introduction to 6-(Allyloxy)-2,3-difluorobenzyl Alcohol (CAS No. 1823942-84-2)

6-(Allyloxy)-2,3-difluorobenzyl Alcohol (CAS No. 1823942-84-2) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound is characterized by its distinctive molecular structure, which includes an allyloxy group and two fluorine atoms attached to a benzyl alcohol moiety. The combination of these functional groups imparts unique chemical and physical properties, making it a valuable intermediate in various synthetic pathways and applications.

The allyloxy group in 6-(Allyloxy)-2,3-difluorobenzyl Alcohol is known for its reactivity and ability to participate in a wide range of chemical reactions, such as nucleophilic substitutions, elimination reactions, and addition reactions. This reactivity is particularly useful in the synthesis of complex organic molecules, where the allyloxy group can serve as a versatile handle for further functionalization. Additionally, the presence of the allyloxy group can influence the solubility and stability of the compound in different solvents, which is crucial for optimizing reaction conditions and purification processes.

The fluorine atoms in 6-(Allyloxy)-2,3-difluorobenzyl Alcohol are another key feature that contributes to its unique properties. Fluorine is known for its high electronegativity and strong electron-withdrawing effect, which can significantly alter the electronic distribution within the molecule. This effect can influence the compound's reactivity, stability, and biological activity. In pharmaceutical research, fluorinated compounds are often explored for their potential to enhance drug efficacy and pharmacokinetic properties. For example, the introduction of fluorine atoms can improve the metabolic stability of drugs and enhance their binding affinity to target proteins.

6-(Allyloxy)-2,3-difluorobenzyl Alcohol has been studied in various contexts due to its potential applications in drug discovery and development. Recent research has focused on its use as a building block for the synthesis of novel pharmaceutical candidates. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of a series of potent inhibitors targeting specific enzymes involved in cancer progression. The researchers found that the allyloxy and fluorine functionalities played crucial roles in enhancing the potency and selectivity of these inhibitors.

In addition to its pharmaceutical applications, 6-(Allyloxy)-2,3-difluorobenzyl Alcohol has also shown promise in materials science. Its unique combination of functional groups makes it an attractive candidate for the development of advanced materials with tailored properties. For example, researchers at a leading materials science institute have explored the use of this compound as a monomer for polymer synthesis. The resulting polymers exhibited enhanced thermal stability and mechanical strength, making them suitable for high-performance applications such as coatings and adhesives.

The synthesis of 6-(Allyloxy)-2,3-difluorobenzyl Alcohol typically involves multi-step procedures that require careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of 2,3-difluorobenzyl chloride with allyl alcohol in the presence of a base. This reaction is followed by purification steps such as column chromatography or distillation to obtain the final product. The ability to synthesize this compound efficiently is crucial for its widespread use in research and industrial applications.

In conclusion, 6-(Allyloxy)-2,3-difluorobenzyl Alcohol (CAS No. 1823942-84-2) is a multifaceted compound with significant potential in various scientific fields. Its unique molecular structure, characterized by an allyloxy group and fluorine atoms, endows it with valuable chemical properties that make it an important intermediate in synthetic chemistry and a promising candidate for drug discovery and materials science applications. Ongoing research continues to uncover new possibilities for this intriguing compound, further solidifying its importance in modern scientific endeavors.

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Amadis Chemical Company Limited
(CAS:1823942-84-2)6-(Allyloxy)-2,3-difluorobenzyl Alcohol
A908076
Purity:99%/99%
Quantity:1g/5g
Price ($):158.0/471.0
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